Carbendazimb-d3

Catalog No.
S875470
CAS No.
1255507-88-0
M.F
C9H9N3O2
M. Wt
194.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbendazimb-d3

CAS Number

1255507-88-0

Product Name

Carbendazimb-d3

IUPAC Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

194.2 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3

InChI Key

TWFZGCMQGLPBSX-FIBGUPNXSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1

Application in Agriculture

Specific Scientific Field: Agriculture, specifically in the control of fungal diseases .

Summary of the Application: Carbendazim is a systemic fungicide with wide applications for controlling fungal diseases in agriculture . It is used in intensive farming to protect plants from pathogens and ensure high crop production .

Results or Outcomes: The application of Trichoderma enhanced the carbendazim removal and alleviated its effect on the microbial populations . The study concludes that fallow conditions prolong the presence of residual pesticides in soil and affect the soil microbial community, whereas bio-fungicides such as Trichoderma facilitate its degradation .

Application in Microbiology

Specific Scientific Field: Microbiology, specifically in the study of the effects of fungicides on rhizobacteria .

Summary of the Application: The study was conducted to determine the high dosage of fungicide (carbendazim: CBZM) effects on the rhizobacteria survival, plant growth promoting trait and reactive oxygen species (ROS) scavenging antioxidant enzyme system .

Methods of Application: A multifarious plant growth promoting rhizobacteria (PGPR) isolate, ANCB-12, was obtained from the sugarcane rhizosphere through an enrichment technique . The taxonomic position of the isolated rhizobacteria was confirmed through 16S rRNA gene sequencing analysis .

Results or Outcomes: Increasing concentrations of fungicide showed adverse effects on rhizobacterial cell growth and survival . For example, CBZM at a maximum 3,000 μg/ml concentration decreases the indole acetic acid (IAA) production by 91.6%, ACC deaminase by 92.3%, and siderophore production by 94.1%, respectively .

Disease Control in Crops

Specific Scientific Field: Agriculture, specifically in the control of various fungal diseases in crops .

Summary of the Application: Carbendazim is primarily used in agriculture to control various fungal diseases in crops. It is effective against a wide range of pathogens, including Fusarium, Alternaria, Botrytis, and Sclerotinia .

Methods of Application: The fungicide is commonly applied as a foliar spray or through seed treatment, ensuring that the active ingredient reaches the target tissues and provides protection against fungal infections .

Results or Outcomes: Carbendazim helps farmers safeguard their crops from diseases, ensuring higher yields and better-quality produce .

Seed Treatment

Specific Scientific Field: Agriculture, specifically in the prevention of seed-borne fungal pathogens .

Summary of the Application: Carbendazim is often used as a seed treatment to prevent the transmission of seed-borne fungal pathogens .

Methods of Application: By treating seeds with carbendazim, farmers can ensure that the emerging seedlings are protected from early-stage infections .

Results or Outcomes: This preventive measure significantly reduces the risk of disease outbreaks and promotes healthy plant growth right from the start .

Post-Harvest Disease Management

Specific Scientific Field: Agriculture, specifically in the prevention of post-harvest fungal diseases .

Summary of the Application: In addition to its role in protecting crops during growth, carbendazim is also used for post-harvest disease management . After crops are harvested, they can still be susceptible to fungal infections during storage and transportation .

Methods of Application: Carbendazim is applied to harvested produce to prevent the growth of fungi and extend their shelf life .

Results or Outcomes: This ensures that the crops remain fresh and marketable, reducing post-harvest losses for farmers .

Control of Powdery Mildew and Blight

Specific Scientific Field: Agriculture, specifically in the control of powdery mildew and blight .

Summary of the Application: Carbendazim can control powdery mildew and blight of tomato, tomato early blight, bean anthracnose, blight and rape sclerotinia .

Methods of Application: Carbendazim is applied as a foliar spray or through seed treatment . It is sprayed at the beginning of the disease, with 2-3 continuous sprays at intervals of 7-10 days .

Results or Outcomes: The application of Carbendazim significantly reduces the risk of disease outbreaks and promotes healthy plant growth .

Carbendazim-d3 is a deuterated form of carbendazim, a widely used systemic benzimidazole fungicide. The molecular formula of carbendazim-d3 is C9D3H6N3O2C_9D_3H_6N_3O_2, which indicates the presence of three deuterium atoms replacing hydrogen atoms in the original compound. This modification helps in tracing and analyzing the compound's behavior in various environments, particularly in studies involving environmental fate and residue analysis. Carbendazim itself is known for its broad-spectrum efficacy against a range of fungal pathogens affecting crops, fruits, vegetables, and ornamental plants .

  • Carbendazim is considered a moderately toxic compound with potential for skin, eye, and respiratory irritation. Information on the specific hazards of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unavailable and should be treated with caution.
Typical of benzimidazole derivatives. Its degradation pathways have been studied, revealing that it can undergo hydroxyl radical-induced reactions that lead to various substitution and oxidation products. The degradation products may include oxidized aldehydes and carboxylic acids, which are significant for understanding its environmental impact . Additionally, carbendazim-d3 can interact with other chemicals in soil and water, influencing its persistence and bioavailability.

The biological activity of carbendazim-d3 mirrors that of its non-deuterated counterpart. It primarily acts by binding to tubulin, disrupting microtubule assembly, which is crucial for cell division in fungi. This mechanism effectively inhibits fungal growth and reproduction. Although the exact binding site on tubulin remains unspecified, the inhibition of microtubule dynamics is a well-established mode of action for benzimidazole fungicides . Furthermore, studies have indicated potential non-target effects on soil microbial communities, raising concerns about its ecological impact .

The synthesis of carbendazim-d3 typically involves the deuteration of carbendazim through various chemical methods. One common approach includes the use of deuterated reagents during the synthesis process to replace specific hydrogen atoms with deuterium. This can be achieved through methods such as:

  • Deuterated solvents: Utilizing solvents that contain deuterium during the reaction.
  • Deuterated reagents: Employing reagents that are specifically labeled with deuterium.

These methods ensure that the resulting compound retains its chemical properties while allowing for isotopic labeling necessary for analytical studies .

Carbendazim-d3 is primarily used in research settings for:

  • Analytical chemistry: Serving as a standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify residues in agricultural products and environmental samples.
  • Environmental studies: Investigating the degradation pathways and ecological impacts of fungicides.
  • Pharmacological research: Exploring potential therapeutic applications based on its biological activity.

These applications highlight its importance not only as a fungicide but also as a valuable tool in scientific research .

Interaction studies involving carbendazim-d3 focus on its behavior in various environmental conditions and its interactions with other chemicals. Research has shown that it can react with hydroxyl radicals in aqueous solutions, leading to degradation products that may have different ecological effects compared to the parent compound . Additionally, studies on its transfer from treated plants to apicultural products have provided insights into its movement through ecosystems and potential impacts on non-target species .

Carbendazim-d3 shares structural similarities with several other compounds within the benzimidazole class. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
CarbendazimC9H9N3O2C_9H_9N_3O_2Parent compound; widely used fungicide
Thiophanate-methylC10H12N2O4SC_{10}H_{12}N_2O_4SSystemic fungicide; inhibits fungal growth
BenomylC14H18N4O4SC_{14}H_{18}N_4O_4SProdrug converted to carbendazim; similar action
OxycarboxinC12H15N2O4SC_{12}H_{15}N_2O_4SFungicide with a different mechanism

Uniqueness of Carbendazim-d3

Carbendazim-d3's uniqueness lies in its isotopic labeling, which allows researchers to trace its behavior in biological systems more accurately than non-labeled compounds. This capability is crucial for understanding environmental fate and assessing risks associated with pesticide residues. While similar compounds share antifungal properties, carbendazim-d3's specific applications in analytical chemistry set it apart from others in its class .

XLogP3

1.5

GHS Hazard Statements

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

(~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate

Dates

Modify: 2023-08-16

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